N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide
CAS No.: 1421477-63-5
Cat. No.: VC5036107
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421477-63-5 |
|---|---|
| Molecular Formula | C22H22N2O3S |
| Molecular Weight | 394.49 |
| IUPAC Name | N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |
| Standard InChI | InChI=1S/C22H22N2O3S/c1-28-17-9-5-8-16(14-17)24-22(27)21(26)23-13-12-20(25)19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14,20,25H,12-13H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | JVYNNNDBGQKWGO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Introduction
The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a synthetic derivative belonging to the thiazolidinone family. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural backbone of the compound integrates a thioxothiazolidinone ring system, which is known for its pharmacological relevance.
Structural Features
The compound consists of:
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A thioxothiazolidinone core, which contributes to its biological activity.
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A benzylidene group substituted with methoxy groups at the 3rd and 4th positions, enhancing its electron-donating properties.
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A morpholinoacetamide moiety, which improves solubility and pharmacokinetic properties.
The presence of a (Z)-configuration ensures specific spatial orientation, critical for receptor binding in biological systems.
Synthesis
The synthesis of this compound typically involves:
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Condensation Reaction: Formation of the thioxothiazolidinone core by reacting thiosemicarbazide with a carbonyl-containing compound.
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Aldol Condensation: Introduction of the benzylidene group using 3,4-dimethoxybenzaldehyde.
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Amidation: Coupling with morpholine and acetic acid derivatives to form the morpholinoacetamide group.
Anticancer Activity
Studies on related thioxothiazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines:
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The benzylidene substitution enhances antiproliferative effects by interacting with DNA or inhibiting enzymes critical for cell division .
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Morpholine derivatives improve selectivity toward tumor cells by modulating lipophilicity .
Antimicrobial Activity
Thiazolidinone derivatives exhibit potent antibacterial and antifungal activities:
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The electron-donating methoxy groups on the benzylidene moiety enhance microbial membrane disruption .
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The thioxo group contributes to enzyme inhibition in bacterial pathways .
Molecular Docking Studies
Docking simulations reveal that this compound binds effectively to targets such as:
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DNA topoisomerase (anticancer activity).
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Bacterial enzymes like dihydrofolate reductase (antimicrobial activity).
The morpholinoacetamide group enhances binding affinity through hydrogen bonding .
Pharmacokinetics
Preliminary studies indicate favorable pharmacokinetic properties:
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Improved solubility due to the morpholine group.
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Moderate lipophilicity allows membrane permeability without excessive accumulation in fatty tissues.
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